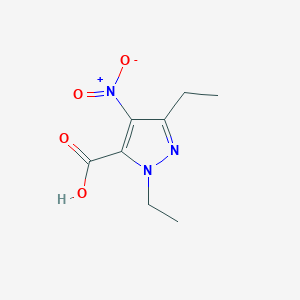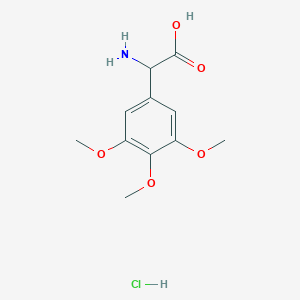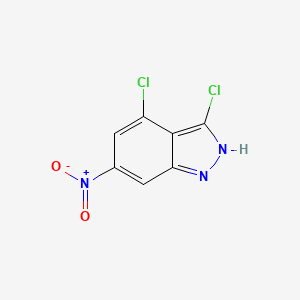![molecular formula C7H5NO4 B1629740 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid CAS No. 521278-13-7](/img/structure/B1629740.png)
2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid
Vue d'ensemble
Description
2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid, also known as DPC or dioxopyrazino-pyridine-carboxylic acid, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound is of particular interest as it has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a focal point of research due to their potential applications in gas storage, separation, catalysis, and more. Research has shown that pyridine derivatives, closely related to "2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid", can serve as organic ligands in the formation of MOFs. These compounds have been utilized to construct frameworks with unique properties, including high porosity and specific interactions with gases and molecules, demonstrating their potential in environmental and catalytic applications (Ghosh & Bharadwaj, 2004), (Ghosh & Bharadwaj, 2005).
Coordination Polymers
Coordination polymers are materials formed by metal centers connected by organic ligands. These structures are studied for their diverse potential applications, including in magnetism, luminescence, and as functional materials for chemical sensing and separation. Studies involving pyridine and its derivatives have led to the synthesis of coordination polymers with fascinating structural properties and functionalities. For example, research has demonstrated the synthesis of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which show promising photophysical properties and potential applications in luminescence (Sivakumar et al., 2011).
Catalysis and Chemical Reactions
The role of pyridine derivatives in catalysis and various chemical reactions is another significant area of research. These compounds can act as ligands, activating groups, or intermediates in catalytic cycles, facilitating a wide range of chemical transformations. This includes their use in the synthesis of complex molecules and materials, demonstrating their importance in organic synthesis and material science. Research has explored the utilization of pyridine carboxylic acids and their derivatives in decarboxylative coupling reactions, highlighting their role in the efficient synthesis of substituted pyridines with high levels of regioselectivity, thereby contributing to advancements in synthetic chemistry (Neely & Rovis, 2014).
Luminescent Materials
The development of luminescent materials using pyridine derivatives is a rapidly growing research area, with applications in lighting, displays, and biological imaging. Pyridine derivatives have been incorporated into lanthanide-based coordination compounds to explore their luminescent properties, leading to the discovery of materials with bright luminescence and potential applications in optoelectronic devices (Sivakumar et al., 2011).
Propriétés
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)4-1-5-6(2-8-4)12-3-11-5/h1-2H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRROJDKRCFGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=NC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626662 | |
| Record name | 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid | |
CAS RN |
521278-13-7 | |
| Record name | 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-methyl-N-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629672.png)
![trans-2'-(6-Methylpyridin-2-yl)-3'-(quinoxalin-6-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1629673.png)




